molecular formula C30H46O7 B15391904 Barrinic acid

Barrinic acid

Cat. No.: B15391904
M. Wt: 518.7 g/mol
InChI Key: BBJQJXRZAZWPBL-LUACWRHMSA-N
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Description

Barrinic acid is a triterpenoid compound primarily identified in plants of the genus Barringtonia (e.g., B. acutangula, B. racemosa) and Quercus robur (oak species) . Structurally, it belongs to the oleanane-type triterpenoids, characterized by a pentacyclic skeleton with a carboxyl group at the C-23 position . It is often found in glycosylated forms, such as this compound 28-β-D-glucopyranosyl ester, which enhances its solubility and bioactivity .

This compound is associated with traditional medicinal uses of Barringtonia species, including anti-inflammatory and analgesic applications . Its presence in Q. robur also suggests ecological roles in plant defense mechanisms . Analytical techniques like High Performance Thin Layer Chromatography (HPTLC), Nuclear Magnetic Resonance (NMR), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are critical for its identification and structural elucidation .

Properties

Molecular Formula

C30H46O7

Molecular Weight

518.7 g/mol

IUPAC Name

(2R,3R,4S,6aR,6bS,8aR,12R,14bR)-2,3,12-trihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid

InChI

InChI=1S/C30H46O7/c1-25(2)11-13-30(24(36)37)14-12-27(4)16(20(30)22(25)33)7-8-18-26(3)15-17(31)21(32)29(6,23(34)35)19(26)9-10-28(18,27)5/h7,17-22,31-33H,8-15H2,1-6H3,(H,34,35)(H,36,37)/t17-,18?,19?,20?,21+,22-,26-,27-,28-,29+,30+/m1/s1

InChI Key

BBJQJXRZAZWPBL-LUACWRHMSA-N

Isomeric SMILES

C[C@@]12CCC3[C@@](C1CC=C4[C@]2(CC[C@@]5(C4[C@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H]([C@@]3(C)C(=O)O)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1O)C)C(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Barrinic acid shares structural and functional similarities with other triterpenoids, such as bartogenic acid, barringenic acid, and tanginol. Below is a detailed comparison:

Structural and Molecular Comparisons
Compound Molecular Formula Key Structural Features Natural Sources
This compound C₃₀H₄₆O₇ Oleanane skeleton, C-23 carboxyl group Barringtonia acutangula, Q. robur
Bartogenic acid C₃₀H₄₆O₇ Oleanane skeleton, C-24 carboxyl group Vochysia vismiaefolia, Q. robur
Barringenic acid Undetermined Oleanane skeleton, hydroxyl groups at C-2, C-3 Barringtonia acutangula
Tanginol Undetermined Lupane skeleton, hydroxylation at C-3 Barringtonia asiatica

Key Observations :

  • Carboxyl Group Position : this compound and bartogenic acid are structural isomers differing only in the carboxyl group position (C-23 vs. C-24), which impacts their biological interactions .
  • Skeleton Type: this compound and barringenic acid share an oleanane skeleton, whereas tanginol has a lupane skeleton, leading to distinct pharmacological profiles .
  • Glycosylation: this compound derivatives (e.g., 28-β-D-glucopyranosyl ester) exhibit enhanced solubility and bioavailability compared to non-glycosylated forms .
Pharmacological and Functional Differences
Compound Reported Bioactivities Mechanism Insights
This compound Anti-inflammatory, antioxidant (inferred) Modulates COX-2 and NF-κB pathways
Bartogenic acid Antimicrobial, cytotoxic Disrupts microbial cell membranes
Barringenic acid Wound healing, antioxidant Scavenges free radicals
Tanginol Antiparasitic, antipyretic Inhibits protozoal enzymes

Key Observations :

  • This compound is prioritized in anti-inflammatory research due to its structural similarity to known COX-2 inhibitors .
  • Bartogenic acid shows broader antimicrobial activity, likely due to its C-24 carboxyl group enhancing membrane penetration .
Analytical Differentiation
  • Chromatography : HPTLC profiles of B. acutangula distinguish this compound (Rf = 0.62) from barringenic acid (Rf = 0.58) under UV 366 nm .
  • Spectroscopy : HRESIMS of this compound shows a deprotonated ion at m/z 517.3184 ([C₃₀H₄₆O₇]⁻), while bartogenic acid exhibits a similar mass but distinct fragmentation patterns .
  • NMR : The ROE correlation between H-2 (δH 4.45) and H-24 (δH 1.61) in this compound confirms its C-23 carboxyl group, absent in bartogenic acid .

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